5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Description
This compound is a steroidal derivative with a cyclopenta[a]phenanthren core, featuring hydroxyl, hydroxymethyl, and methyl substituents at positions 3, 10, and 13, respectively. The pyran-2-one moiety at position 17 distinguishes it from classical steroids.
Properties
Molecular Formula |
C24H34O5 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
5-[3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C24H34O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,13,16-20,25-26,28H,3-4,6-12,14H2,1H3 |
InChI Key |
AXTYMYOHGWVSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-Hydroxybufalin typically involves the extraction of bufadienolides from toad skin, followed by chemical modification. The process includes several steps such as oxidation, reduction, and hydroxylation to introduce the hydroxyl group at the 19th position. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of 19-Hydroxybufalin is less common due to the complexity of its synthesis and the availability of natural sources. advancements in biotechnology and synthetic chemistry may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
19-Hydroxybufalin undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 19-Hydroxybufalin, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
19-Hydroxybufalin exerts its effects primarily through the Wnt/β-catenin signaling pathway. It inhibits the proliferation of cancer cells by downregulating key molecules such as CyclinD1, c-Myc, and β-catenin. Additionally, it promotes apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares a cyclopenta[a]phenanthren backbone with several analogues, but key differences lie in substituents and stereochemistry:
Key Observations :
Physicochemical Properties
- Solubility: The target compound’s hydroxyl and hydroxymethyl groups likely increase aqueous solubility compared to non-polar derivatives like 1,3,5-Triphenylbenzene (20.97 mg/L) . However, its solubility is lower than glycosylated analogues (e.g., Compound 9) due to the absence of sugar moieties .
- Molecular Weight : At 434.53 g/mol, it falls within the typical range for bioactive steroids but is lighter than glycosylated derivatives (e.g., 562.64 g/mol for Compound 9) .
Q & A
Q. Basic
- X-ray crystallography : The gold standard for determining absolute stereochemistry. For example, derivatives like (8R,10R,14R,Z)-2-((3-fluoropyridin-4-yl)methylene) analogs were resolved using single-crystal diffraction (CCDC deposition numbers available) .
- NMR spectroscopy : - and -NMR data (e.g., coupling constants, NOE correlations) validate relative configurations, as seen in decahydro-17H-cyclopenta[a]phenanthren-17-one derivatives .
What analytical strategies are recommended to resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?
Q. Advanced
- Comparative chromatographic profiling : Use reverse-phase HPLC with standardized columns (C18) to assess logP discrepancies, referencing analogs like C23H30O4 (CAS 7759-35-5) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for stable derivatives) to clarify stability claims .
- DSC/XRD : Differential scanning calorimetry and X-ray diffraction can identify polymorphic variations affecting solubility .
How can researchers design toxicological studies given limited data on acute toxicity or carcinogenicity?
Q. Advanced
- In vitro assays : Prioritize Ames tests (mutagenicity) and cytotoxicity screens (e.g., HepG2 cells) to address gaps in acute toxicity data .
- QSAR modeling : Predict carcinogenicity using structural analogs (e.g., IARC-classified cyclopenta[a]phenanthrenes) .
- Safety protocols : Adopt OSHA/NIOSH guidelines for handling, including respirators (N95) and nitrile gloves, as recommended for structurally related compounds .
What mechanistic insights explain the regioselectivity of hydroxylation or pyran-2-one formation in this scaffold?
Q. Advanced
- Acid-mediated mechanisms : Brønsted acids (e.g., HSO) promote α-alkenylation via protonation of dihydropyran intermediates, directing electrophilic attack to the α-position .
- Steric/electronic effects : Substituents at C10 and C13 (methyl/hydroxymethyl) influence reactivity by modulating steric bulk and hydrogen-bonding interactions .
- Computational studies : DFT calculations on transition states (e.g., for pyran-2-one ring closure) can validate observed regioselectivity .
How do structural modifications (e.g., hydroxylation, methyl substitution) impact biological activity?
Q. Advanced
- SAR studies : Compare analogs like C28H41NO2 (anti-inflammatory activity) and C36H52FNO3 (antitumor potential) to identify critical substituents .
- Molecular docking : Map interactions with steroid receptors (e.g., glucocorticoid receptor) using PyMOL or AutoDock, focusing on hydrogen bonds with hydroxyl groups .
- In vivo validation : Test derivatives in zebrafish models for bioavailability and toxicity .
What strategies mitigate instability during long-term storage of this compound?
Q. Basic
- Storage conditions : Store at –20°C in amber vials under argon to prevent oxidation of hydroxymethyl groups .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical degradation .
- Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines .
How can researchers validate the purity of synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
